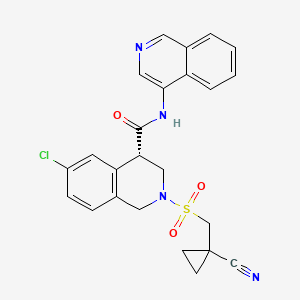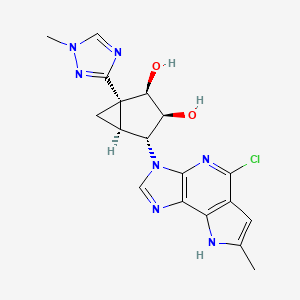
A3AR agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A3AR agonist 4 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown significant potential in various therapeutic areas, including inflammation, pain, and cancer. The A3 adenosine receptor is overexpressed in pathological human cells, making it a promising target for drug development .
Preparation Methods
The synthesis of A3AR agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
A3AR agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
A3AR agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of A3 adenosine receptor ligands.
Biology: Employed in research to understand the role of A3 adenosine receptors in various biological processes, including cell signaling and apoptosis.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and pain.
Mechanism of Action
A3AR agonist 4 exerts its effects by binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of voltage-dependent calcium currents, reduction of cytokine production, and modulation of immune cell responses . These actions contribute to the compound’s anti-inflammatory, anticancer, and analgesic effects .
Comparison with Similar Compounds
A3AR agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the A3 adenosine receptor. Similar compounds include:
Piclidenoson: Another A3 adenosine receptor agonist with applications in treating inflammatory diseases and cancer.
Namodenoson: A selective A3 adenosine receptor agonist being developed for liver cancer and non-alcoholic steatohepatitis.
This compound stands out due to its specific binding affinity and the range of therapeutic applications it offers, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C18H18ClN7O2 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1-methyl-1,2,4-triazol-3-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C18H18ClN7O2/c1-7-3-8-10(22-7)11-16(23-15(8)19)26(6-20-11)12-9-4-18(9,14(28)13(12)27)17-21-5-25(2)24-17/h3,5-6,9,12-14,22,27-28H,4H2,1-2H3/t9-,12-,13+,14+,18+/m1/s1 |
InChI Key |
RIYADXGVGVSFRE-WESMQSEESA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NN(C=N6)C |
Canonical SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NN(C=N6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


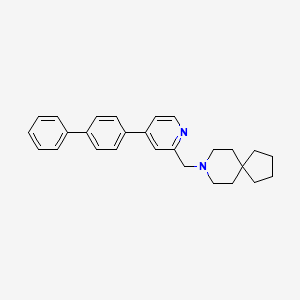
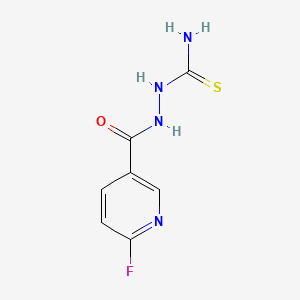
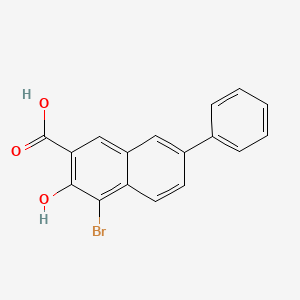
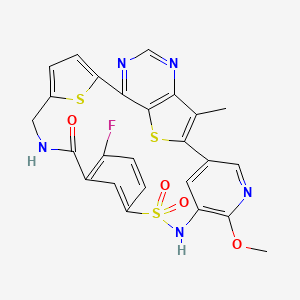
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
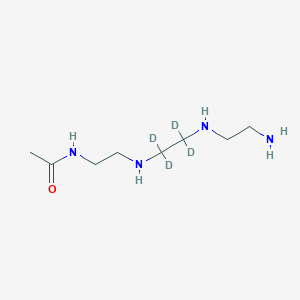
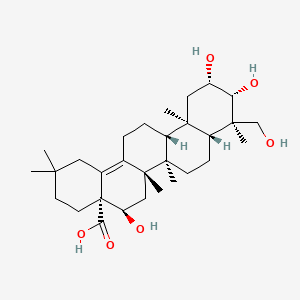

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
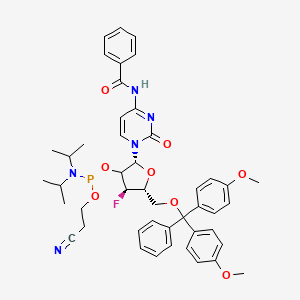
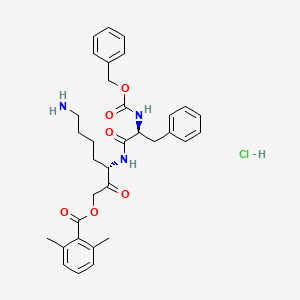
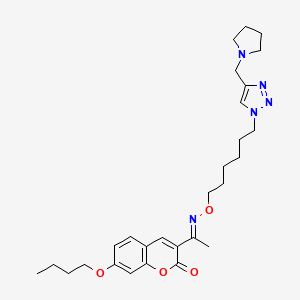
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
